Propyl cyanoacetate

Catalog No.
S1506288
CAS No.
14447-15-5
M.F
C6H9NO2
M. Wt
127.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propyl cyanoacetate

CAS Number

14447-15-5

Product Name

Propyl cyanoacetate

IUPAC Name

propyl 2-cyanoacetate

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

InChI

InChI=1S/C6H9NO2/c1-2-5-9-6(8)3-4-7/h2-3,5H2,1H3

InChI Key

NLFIMXLLXGTDME-UHFFFAOYSA-N

SMILES

CCCOC(=O)CC#N

Canonical SMILES

CCCOC(=O)CC#N

Organic Synthesis Precursor

Propyl cyanoacetate serves as a valuable building block in organic synthesis due to its reactive functional groups: a cyano (C≡N) group and an ester (C=O-O-C) group. Researchers can readily manipulate these groups to create a diverse range of complex molecules, including:

  • Heterocyclic compounds: These are organic ring structures containing atoms other than carbon, such as nitrogen, oxygen, or sulfur. Propyl cyanoacetate can be used to synthesize various heterocycles with potential applications in pharmaceuticals and materials science [].
  • Peptides and amino acids: These molecules are the building blocks of proteins. Propyl cyanoacetate can be employed in the synthesis of specific peptides and amino acids for studying protein function and developing novel therapeutics [].
  • Natural products: Many natural products with diverse biological activities, such as antibiotics and anti-cancer agents, contain cyanoacetate moieties. Propyl cyanoacetate can be a valuable starting material for the synthesis and exploration of these natural products [].

Studies on Enzyme Activity and Inhibition

Propyl cyanoacetate is a substrate for certain enzymes, meaning it can bind to and be modified by these enzymes. Researchers utilize this property to:

  • Investigate enzyme mechanisms: By studying how enzymes interact with propyl cyanoacetate, scientists can gain insights into the catalytic mechanisms employed by these enzymes [].
  • Develop enzyme inhibitors: Certain modifications to the propyl cyanoacetate structure can lead to molecules that competitively bind to the enzyme's active site, preventing the enzyme from performing its normal function. This approach is valuable in developing drugs that target specific enzymes involved in diseases [].

Research on Material Science Applications

The cyanoacetate moiety in propyl cyanoacetate can participate in various chemical reactions, making it a potential candidate for the development of novel materials. Researchers are exploring its use in:

  • Polymer synthesis: Propyl cyanoacetate can be incorporated into polymer chains, potentially leading to polymers with unique properties like improved conductivity or thermal stability [].
  • Organic electronics: The cyano group in propyl cyanoacetate can enable the development of organic semiconductors with applications in transistors and other electronic devices [].

Propyl cyanoacetate is an organic compound with the molecular formula C₆H₉NO₂ and a molecular weight of approximately 141.14 g/mol. It features both a cyano group (C≡N) and an ester functional group (C=O-O-C), making it a versatile building block in organic synthesis. This compound is typically presented as a colorless to pale yellow liquid with a characteristic odor and is known for its reactivity due to the presence of these functional groups .

, including:

  • Nucleophilic Substitution: The cyano group can undergo nucleophilic attack, allowing for the introduction of new functional groups.
  • Condensation Reactions: It can react with carbonyl compounds to form α-cyano esters, which are important intermediates in organic synthesis.
  • Hydrolysis: In the presence of water and acid or base, propyl cyanoacetate can hydrolyze to form propyl acetate and cyanide ions, which may have implications for toxicity .

These reactions make propyl cyanoacetate a candidate for synthesizing complex molecules in pharmaceuticals and materials science.

Propyl cyanoacetate exhibits biological activity primarily through its interaction with enzymes. It can act as a substrate for certain enzymes, allowing it to be modified biochemically. Its potential toxicity has been noted, as it is classified as harmful if swallowed or in contact with skin . Research into its biological effects is ongoing, particularly regarding its role in drug development and enzyme catalysis.

The synthesis of propyl cyanoacetate typically involves the following methods:

  • Esterification Reaction: This method involves reacting cyanoacetic acid with propanol in the presence of an acid catalyst. The reaction proceeds through the formation of an ester bond, yielding propyl cyanoacetate and water as a byproduct.
    Cyanoacetic Acid+PropanolAcid CatalystPropyl Cyanoacetate+H2O\text{Cyanoacetic Acid}+\text{Propanol}\xrightarrow{\text{Acid Catalyst}}\text{Propyl Cyanoacetate}+\text{H}_2\text{O}
  • Michael Addition: Propyl cyanoacetate can also be synthesized via Michael addition reactions involving enolates and α,β-unsaturated carbonyl compounds, which allows for greater structural diversity in the resulting products .

Propyl cyanoacetate is utilized in various applications:

  • Organic Synthesis: It serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals due to its reactive functional groups.
  • Material Science: Researchers are exploring its potential use in developing novel materials, including polymers and surfactants .
  • Chemical Research: It is employed in laboratory settings to study reaction mechanisms and enzyme interactions.

Studies on the interactions of propyl cyanoacetate focus on its reactivity with biological systems and other chemical compounds. Its role as a substrate for enzymes suggests that it may be involved in metabolic pathways or could influence biochemical processes. Further research is needed to elucidate these interactions fully, particularly concerning its toxicological profile .

Several compounds share structural similarities with propyl cyanoacetate, including:

  • Ethyl cyanoacetate: Similar in structure but contains an ethyl group instead of propyl. It is also used as an intermediate in organic synthesis but may exhibit different reactivity.
  • Methyl cyanoacetate: Contains a methyl group; often used in similar applications but has distinct physical properties.
  • Butyl cyanoacetate: Features a butyl group and may offer different solubility and reactivity profiles compared to propyl cyanoacetate.
CompoundMolecular FormulaUnique Features
Propyl cyanoacetateC₆H₉NO₂Versatile building block; reactive ester
Ethyl cyanoacetateC₅H₇NO₂Similar applications; different reactivity
Methyl cyanoacetateC₄H₅NO₂Smaller size; distinct physical properties
Butyl cyanoacetateC₇H₁₁NO₂Larger size; varied solubility

Propyl cyanoacetate's unique combination of reactivity due to both the ester and cyano groups distinguishes it from these similar compounds, making it particularly valuable in synthetic chemistry .

XLogP3

0.9

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant

Irritant

Other CAS

14447-15-5

Wikipedia

Propyl cyanoacetate

Dates

Modify: 2023-08-15

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